molecular formula C21H19N3O4S B2721259 N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-52-8

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2721259
CAS No.: 941943-52-8
M. Wt: 409.46
InChI Key: FOFBFGCFWFHLND-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941943-52-8) is a synthetic organic compound with a molecular formula of C21H19N3O4S and a molecular weight of 409.5 g/mol . This molecule is a sophisticated building block in medicinal chemistry and chemical biology research, featuring a benzodioxole group, a central thiazole ring, and a phenethylamide moiety. The benzodioxole group is a privileged structure in drug discovery known for its metabolic stability and ability to participate in key molecular interactions . The presence of the thiazole ring is of significant interest, as this heterocycle is a common scaffold in the development of enzyme inhibitors, including tyrosinase inhibitors relevant to dermatological research . Furthermore, compounds containing thiazole and related heterocyclic structures have shown promise in areas such as quorum-sensing inhibition, which is a novel approach for anti-biofilm and anti-virulence strategies in microbiology . Researchers can utilize this compound as a key intermediate for the synthesis of more complex target molecules or as a probe for investigating biological pathways. It is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-9-8-14-4-2-1-3-5-14)11-16-12-29-21(23-16)24-20(26)15-6-7-17-18(10-15)28-13-27-17/h1-7,10,12H,8-9,11,13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBFGCFWFHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, a complex organic compound, is noted for its diverse biological activities. This compound features a thiazole ring, a benzodioxole moiety, and a phenethylamine group, which contribute to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H23N3O2S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight345.5 g/mol
CAS Number941943-52-8
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring plays a crucial role in facilitating these interactions, which may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can modulate receptor activity that affects cellular signaling pathways.
  • Cell Cycle Interference: Research indicates that it may induce cell cycle arrest in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole moiety have shown potent anticancer properties, with IC50 values indicating strong cytotoxicity.

Case Study:
In a study assessing the anticancer effects of synthesized benzodioxole derivatives, compounds 2a and 2b (related structures) displayed low IC50 values against Hep3B liver cancer cells, suggesting strong cytotoxicity compared to Doxorubicin (DOX), a standard chemotherapy agent. The study found that compound 2a significantly inhibited cell cycle progression at the G2-M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies have shown that the synthesized compounds exhibit varying degrees of antimicrobial activity against pathogenic bacteria.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound 1E. coli15
Compound 2S. aureus18
Compound 3P. aeruginosa12

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known thiazole derivatives:

Compound NameActivity TypeReference
SulfathiazoleAntimicrobial
RitonavirAntiretroviral
AbafunginAntifungal
BleomycinAntineoplastic

Comparison with Similar Compounds

Key Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • Electron-rich substituents (e.g., benzyloxy in D15–D20) enhance bioactivity by improving lipophilicity and target interaction .
  • The thiazole ring’s rigidity may confer higher thermal stability compared to triazole or benzothiazole analogs .

Synthetic Challenges: Low yields in D14 (13.7%) vs. HSD-2 (75%) highlight the difficulty of introducing phenethylamino groups, necessitating optimized coupling conditions .

Potential Applications: Anticancer activity () and fluorescence properties (–10) in related compounds suggest the target compound could be explored for therapeutic or sensing applications.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

Basic Research Question
The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:

  • Thioether formation : Reacting thiol-containing intermediates with halogenated acetamide derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link phenethylamine to the thiazole-oxoethyl group .
    Optimization requires temperature control (60–80°C), solvent selection (acetonitrile or DMF), and catalysts (e.g., iodine for cyclization). Reaction progress is monitored via TLC or HPLC, with yields >75% achievable under controlled conditions .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Critical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, thiazole carbons at δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 454.12 for [M+H]⁺) .
  • HPLC : Quantifies purity (>95% using C18 columns with acetonitrile/water gradients) .

What in vitro assays are suitable for evaluating its biological activity?

Basic Research Question
Standard protocols include:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., GSK-3β inhibition measured via ADP-Glo™) .
  • Antimicrobial testing : Broth microdilution (MIC determination against S. aureus or E. coli) .

How do structural modifications influence its activity in structure-activity relationship (SAR) studies?

Advanced Research Question
Key SAR insights:

  • Thiazole substitution : Replacing the phenethylamino group with fluorophenyl increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
  • Benzo[d][1,3]dioxole position : Methylation at the 5-position improves metabolic stability but may reduce binding affinity to target enzymes .
  • Thioether vs. sulfone : Replacing the thioether linker with a sulfone group decreases cytotoxicity in cancer models .

How can conflicting data on its biological activity be resolved?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Standardized assay conditions : Control pH, serum concentration, and cell passage number .
  • Metabolite screening : LC-MS to identify degradation products that may interfere with activity .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .

What strategies improve metabolic stability for in vivo studies?

Advanced Research Question
Approaches include:

  • Prodrug design : Masking the oxoethyl group with ester prodrugs to enhance oral bioavailability .
  • Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
  • Deuterium incorporation : Replacing hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) .

How does molecular docking predict its interaction with biological targets?

Advanced Research Question
Methodology:

  • Protein preparation : Retrieve X-ray structures (e.g., GSK-3β from PDB: 1I09) and optimize hydrogen bonding .
  • Ligand parametrization : Assign partial charges using AM1-BCC in AutoDock Vina .
  • Binding mode analysis : Identify key interactions (e.g., hydrogen bonds between the carboxamide and Arg96, π-π stacking with Phe67) .

What are common pitfalls in scaling up synthesis, and how are they addressed?

Advanced Research Question
Challenges and solutions:

  • Low yield in cyclization : Use flow chemistry for precise temperature control during thiadiazole ring closure .
  • Byproduct formation : Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
  • Purification difficulties : Switch from column chromatography to recrystallization (ethanol/water mixtures) for large batches .

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